molecular formula C14H12ClN3OS B5767412 2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5767412
M. Wt: 305.8 g/mol
InChI Key: RGLHTIQGFZOWOX-UHFFFAOYSA-N
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Description

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide and a methyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 6-methyl-2-aminopyridine. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide

Uniqueness

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLHTIQGFZOWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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